![molecular formula C17H20N6S B6441688 6-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile CAS No. 2549029-93-6](/img/structure/B6441688.png)
6-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to pyridine and benzene. It has two nitrogen atoms at positions 1 and 3 in the ring . The presence of a piperazine ring (a heterocyclic amine) and a pyridine ring (a basic heterocyclic organic compound) could suggest potential bioactivity .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrimidine derivatives can be synthesized through several methods, including the Biginelli reaction . Piperazine derivatives can be synthesized through methods such as the Mannich reaction .Molecular Structure Analysis
The compound has several functional groups, including a pyrimidine ring, a piperazine ring, and a pyridine ring. These rings are all aromatic, contributing to the compound’s stability .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of its various functional groups. For example, the pyrimidine ring could undergo electrophilic substitution, while the piperazine ring could participate in reactions typical of secondary amines .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of nitrogen in the pyrimidine, piperazine, and pyridine rings would likely make the compound a base .Direcciones Futuras
Propiedades
IUPAC Name |
6-[4-(5,6-dimethyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6S/c1-12-13(2)19-17(24-3)21-16(12)23-9-7-22(8-10-23)15-6-4-5-14(11-18)20-15/h4-6H,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQFIHAOEQTQDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C3=CC=CC(=N3)C#N)SC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-{4-[5,6-Dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B6441608.png)
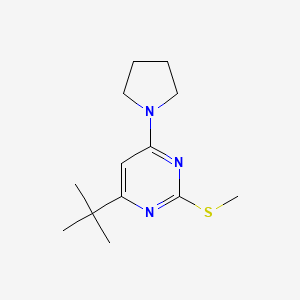
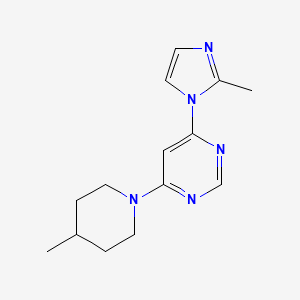
![5-fluoro-4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-2,6-dimethylpyrimidine](/img/structure/B6441633.png)
![6-[4-(1,1-dioxo-1??,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile](/img/structure/B6441640.png)
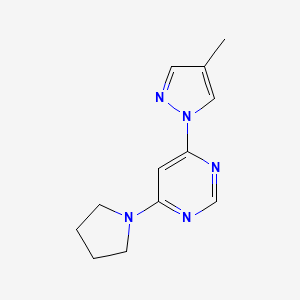
![4-[6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B6441658.png)
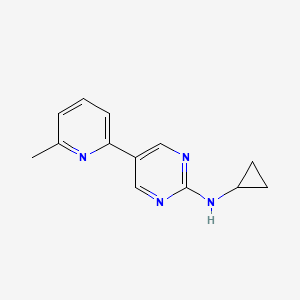
![4-[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]thiomorpholine](/img/structure/B6441667.png)
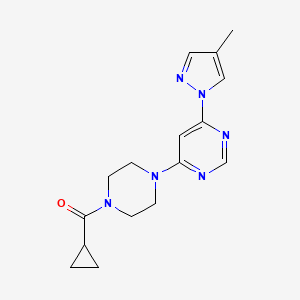
![N-[(1-hydroxycyclopentyl)methyl]-2,3-dimethoxybenzamide](/img/structure/B6441673.png)

![4-ethyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B6441682.png)
![2-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine-4-carbonitrile](/img/structure/B6441684.png)